molecular formula C9H4F6O2 B2741088 5-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzoic acid CAS No. 2248363-35-9

5-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzoic acid

Cat. No.: B2741088
CAS No.: 2248363-35-9
M. Wt: 258.119
InChI Key: YYBBJDIDDIEASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzoic acid: is a fluorinated benzoic acid derivative. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications. Fluorinated compounds are known for their stability, lipophilicity, and ability to interact with biological systems, which makes them important in pharmaceutical and agrochemical research .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemistry: In chemistry, 5-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzoic acid is used as a building block for the synthesis of more complex fluorinated compounds.

Biology and Medicine: In biological and medical research, this compound is used to develop pharmaceuticals with improved pharmacokinetic properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drugs, making them more effective in treating diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzoic acid involves its interaction with biological targets through its fluorinated groups. The fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzoic acid is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological systems, making it more versatile compared to its analogs .

Properties

IUPAC Name

5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2/c10-6-2-5(9(13,14)15)3(8(16)17)1-4(6)7(11)12/h1-2,7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBBJDIDDIEASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)C(F)(F)F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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